molecular formula C14H19NO3 B1276405 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid CAS No. 904807-77-8

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Cat. No. B1276405
CAS RN: 904807-77-8
M. Wt: 249.3 g/mol
InChI Key: OHADMZXCKCKARP-UHFFFAOYSA-N
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Description

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is an organic compound with a molecular weight of 249.31 . The IUPAC name for this compound is 4-(2-tert-butylanilino)-4-oxobutanoic acid .


Molecular Structure Analysis

The InChI code for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is 1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid are not available, similar compounds have been known to undergo nucleophilic reactions .

Scientific Research Applications

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be investigated for its potential to form self-assembled monolayers on surfaces. These monolayers can be used to modify the properties of nanomaterials, such as creating biosensors or enhancing the compatibility of biomedical devices.

Each of these applications demonstrates the versatility of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid in scientific research. Its potential uses span a wide range of disciplines, reflecting the compound’s utility as a multifunctional chemical tool .

properties

IUPAC Name

4-(2-tert-butylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHADMZXCKCKARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424255
Record name 4-(2-tert-Butylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

CAS RN

904807-77-8
Record name 4-(2-tert-Butylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butylaniline (1.0 g, 6.7 mmol) in toluene (15 mL) was added tetrahydrofuran-2,5-dione (0.81 g, 8.1 mmol) and the reaction mixture was refluxed for 1 h. The reaction mixture was cooled and filtered to obtain 4-(2-tert-butylphenylamino)-4-oxobutanoic acid, which was dissolved in acetic acid (20 mL) and sodium acetate (3.02 g, 36.86 mmol) and was stirred at 80° C. overnight. The reaction was quenched with water, the layers separated and the aqueous layer was extracted with DCM. The combined organic layer was dried over MgSO4, filtered and concentrated. The resulting solid was recrystallized from ethanol, to obtain pure 1-(2-tert-butylphenyl)pyrrolidine-2,5-dione (930 mg, 60%). LC/MS: m/z 232.3 (M+H)+ at 1.264 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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